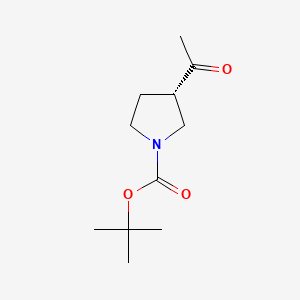

(S)-3-Acetyl-1-Boc-pyrrolidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl (3S)-3-acetylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8(13)9-5-6-12(7-9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNNGFYIEBJFPX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10737936 | |

| Record name | tert-Butyl (3S)-3-acetylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374673-89-8 | |

| Record name | tert-Butyl (3S)-3-acetylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to (S)-3-Acetyl-1-Boc-pyrrolidine: A Key Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (S)-3-Acetyl-1-Boc-pyrrolidine. This chiral pyrrolidine derivative is a valuable building block in medicinal chemistry, particularly in the development of targeted therapeutics.

Core Chemical Properties

This compound, also known as (S)-tert-butyl 3-acetylpyrrolidine-1-carboxylate, is a stable, Boc-protected chiral intermediate. Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉NO₃ | [1] |

| Molecular Weight | 213.27 g/mol | [1] |

| Appearance | Clear Orangish Yellow Oil | |

| Solubility | Chloroform, Ethyl Acetate | |

| Storage | Refrigerator |

Computed Properties (for racemic mixture):

| Property | Value | Reference |

| XLogP3-AA | 0.9 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 213.136493 g/mol | [1] |

| Monoisotopic Mass | 213.136493 g/mol | [1] |

| Topological Polar Surface Area | 46.6 Ų | [1] |

| Heavy Atom Count | 15 | [1] |

| Complexity | 267 | [1] |

Spectral Data

Detailed spectral analysis is crucial for the identification and quality control of this compound. Below are the expected spectral characteristics based on the analysis of its functional groups and related pyrrolidine structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidine ring, the acetyl group, and the Boc-protecting group. The chiral center at the 3-position will lead to diastereotopic protons on the ring, resulting in more complex splitting patterns.

General Experimental Protocol for ¹H NMR: A sample of the compound (typically 5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The spectrum is recorded on a spectrometer, for instance, a 500 MHz instrument. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. Key resonances will include the carbonyl carbons of the acetyl and Boc groups, the carbons of the pyrrolidine ring, and the carbons of the tert-butyl group.

General Experimental Protocol for ¹³C NMR: The sample is prepared as for ¹H NMR. The spectrum is typically recorded with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is characterized by strong absorption bands corresponding to the carbonyl groups.

-

C=O stretch (Boc group): Expected around 1700 cm⁻¹

-

C=O stretch (acetyl group): Expected around 1715 cm⁻¹

-

C-H stretch (alkane): Expected in the range of 2850-3000 cm⁻¹

General Experimental Protocol for IR Spectroscopy: A thin film of the neat oil is placed between two salt plates (e.g., NaCl or KBr) and the spectrum is recorded using an FTIR spectrometer.

Mass Spectrometry

Mass spectral analysis can confirm the molecular weight and provide structural information through fragmentation patterns. The tert-butoxycarbonyl (Boc) group is known to be labile in mass spectrometry, often leading to characteristic fragmentation.

Expected Fragmentation:

-

[M+H]⁺: 214.1439 (calculated for C₁₁H₂₀NO₃⁺)

-

Loss of isobutylene from the Boc group: [M - C₄H₈ + H]⁺

-

Loss of the entire Boc group: [M - C₅H₉O₂ + H]⁺

General Experimental Protocol for Mass Spectrometry: Mass spectra can be obtained using techniques such as Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap). The sample is typically dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source.

Synthesis

The synthesis of this compound can be achieved through various synthetic routes, often starting from commercially available chiral precursors like (S)-1-Boc-3-hydroxypyrrolidine. A general synthetic workflow is outlined below.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (General Example):

-

Oxidation of (S)-1-Boc-3-hydroxypyrrolidine: To a solution of (S)-1-Boc-3-hydroxypyrrolidine in a suitable solvent such as dichloromethane, an oxidizing agent like Dess-Martin periodinane or a Swern oxidation protocol is employed to yield 1-Boc-3-pyrrolidinone. The reaction is monitored by TLC for completion.

-

Grignard Reaction: The resulting ketone is then reacted with a Grignard reagent, such as methylmagnesium bromide, in an ethereal solvent like THF at low temperature to introduce the acetyl group precursor.

-

Final Oxidation: The tertiary alcohol formed in the previous step is subsequently oxidized using a suitable oxidizing agent to afford the final product, this compound.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Application in Drug Development: Targeting Spleen Tyrosine Kinase (Syk)

This compound serves as a key intermediate in the synthesis of potent and selective inhibitors of Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells, including B cells, mast cells, and neutrophils.

Syk Signaling Pathway

Upon activation of immune receptors, such as the B-cell receptor (BCR), Syk is recruited to the receptor complex and initiates a downstream signaling cascade. This cascade involves the phosphorylation of various adaptor proteins and enzymes, ultimately leading to cellular responses like proliferation, differentiation, and the production of inflammatory mediators.

Caption: Simplified Syk signaling pathway in B-cells.

Experimental Workflow for Syk Inhibition Assay

The inhibitory activity of compounds synthesized from this compound against Syk can be evaluated using various in vitro assays. A common method is a kinase activity assay that measures the phosphorylation of a substrate by the Syk enzyme.

Caption: General workflow for a Syk kinase inhibition assay.

Detailed Experimental Protocol (General Example for a Homogeneous Time-Resolved Fluorescence - HTRF - Assay):

-

Reagent Preparation: Prepare solutions of recombinant Syk enzyme, a biotinylated peptide substrate, ATP, and the test compound at various concentrations in an appropriate assay buffer.

-

Enzyme and Inhibitor Incubation: In a microplate, incubate the Syk enzyme with the test compound (or vehicle control) for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP. Incubate for a specific time (e.g., 60 minutes) at room temperature.

-

Detection: Stop the reaction and add detection reagents, which typically include a europium-labeled anti-phosphotyrosine antibody and streptavidin-conjugated allophycocyanin (APC).

-

Signal Measurement: After another incubation period, read the plate on an HTRF-compatible reader. The ratio of the fluorescence signals at 665 nm (APC emission) and 620 nm (europium emission) is proportional to the extent of substrate phosphorylation.

-

Data Analysis: Plot the HTRF ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce Syk activity by 50%.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex molecules, particularly for the development of Syk inhibitors. Its well-defined stereochemistry and the presence of the Boc protecting group allow for precise and controlled synthetic manipulations. This technical guide provides essential information for researchers and drug development professionals working with this important chemical entity.

References

Synthesis of (S)-3-Acetyl-1-Boc-pyrrolidine from L-proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive synthetic pathway for the preparation of (S)-3-Acetyl-1-Boc-pyrrolidine, a valuable chiral building block in medicinal chemistry, starting from the readily available amino acid L-proline. The synthesis involves a multi-step sequence, including protection, functional group interconversion, oxidation, and carbon-carbon bond formation. This document provides detailed experimental protocols for key transformations, summarizes quantitative data in tabular format, and includes visualizations of the synthetic workflow to aid in understanding and implementation.

Synthetic Strategy Overview

The conversion of L-proline, which possesses a carboxylic acid at the C-2 position, to this compound, with an acetyl group at the C-3 position, necessitates a strategic functionalization of the pyrrolidine ring. The proposed synthetic route proceeds through the key intermediate (S)-N-Boc-3-pyrrolidinone. The overall workflow can be summarized as follows:

-

Protection of L-proline: The secondary amine of L-proline is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

-

Reduction to N-Boc-L-prolinol: The carboxylic acid of N-Boc-L-proline is reduced to a primary alcohol.

-

Mesylation of N-Boc-L-prolinol: The primary alcohol is converted to a good leaving group, a mesylate.

-

Intramolecular Cyclization and Hydrolysis to (S)-N-Boc-3-hydroxypyrrolidine: Treatment of the mesylate with a nucleophile, followed by hydrolysis, is a proposed route to introduce a hydroxyl group at the 3-position. This step is a proposed pathway and may require optimization.

-

Oxidation to (S)-N-Boc-3-pyrrolidinone: The secondary alcohol at the C-3 position is oxidized to a ketone.

-

Formation of this compound: The acetyl group is introduced at the C-3 position. A plausible method involves the addition of a vinyl Grignard reagent, followed by ozonolysis. This is a proposed final step and may require experimental validation.

Experimental Protocols

Step 1: Synthesis of N-Boc-L-proline

This procedure describes the protection of the secondary amine of L-proline using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

L-proline

-

Dichloromethane (CH₂Cl₂)

-

Triethylamine (NEt₃)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

10% aqueous citric acid

-

Saturated aqueous sodium chloride (brine)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of L-proline (1 equivalent) in dichloromethane, add triethylamine (1.2 equivalents).

-

Add a solution of di-tert-butyl dicarbonate (1.3 equivalents) in dichloromethane dropwise to the mixture.

-

Stir the reaction mixture at room temperature for 2.5 hours.

-

Add 10% aqueous citric acid to the reaction mixture.

-

Separate the organic layer and wash it sequentially with saturated brine and water.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-proline as a white solid.

Step 2: Synthesis of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (N-Boc-L-prolinol)

This protocol details the reduction of the carboxylic acid of N-Boc-L-proline to a primary alcohol using lithium borohydride.

Materials:

-

N-Boc-L-proline

-

Anhydrous tetrahydrofuran (THF)

-

Lithium borohydride (LiBH₄)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-L-proline (1 equivalent) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add lithium borohydride (2 equivalents) portion-wise to the solution.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford N-Boc-L-prolinol.

Step 3: Oxidation of (S)-N-Boc-3-hydroxypyrrolidine to (S)-N-Boc-3-pyrrolidinone

This procedure outlines the oxidation of the secondary alcohol to a ketone using Dess-Martin periodinane (DMP).

Materials:

-

(S)-N-Boc-3-hydroxypyrrolidine

-

Dichloromethane (DCM)

-

Dess-Martin periodinane (DMP)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of (S)-N-Boc-3-hydroxypyrrolidine (1 equivalent) in dichloromethane under a nitrogen atmosphere, add Dess-Martin periodinane (2 equivalents) at 0 °C.[1]

-

Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours, monitoring the reaction by TLC.[1]

-

Quench the reaction with a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution.[1]

-

Extract the mixture with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford (S)-N-Boc-3-pyrrolidinone as an oil.[1]

Data Presentation

| Step | Product | Starting Material | Key Reagents | Solvent | Typical Yield | Reference |

| 1 | N-Boc-L-proline | L-proline | Boc₂O, NEt₃ | CH₂Cl₂ | >95% | General Procedure |

| 2 | N-Boc-L-prolinol | N-Boc-L-proline | LiBH₄ | THF | ~80-90% | General Procedure |

| 3 | (S)-N-Boc-3-pyrrolidinone | (S)-N-Boc-3-hydroxypyrrolidine | Dess-Martin periodinane | DCM | ~77% | [1] |

Visualizations

Overall Synthetic Workflow

References

A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for determining the chiral purity and enantiomeric excess (ee) of (S)-3-Acetyl-1-Boc-pyrrolidine, a key chiral building block in modern drug discovery. The stereochemical integrity of such intermediates is of paramount importance, as it directly influences the efficacy and safety of the final active pharmaceutical ingredient (API).

Introduction to Chiral Purity and Enantiomeric Excess

Chiral molecules exist as non-superimposable mirror images called enantiomers. In pharmaceutical development, often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Therefore, the ability to synthesize and accurately quantify the excess of the desired enantiomer is critical.

Chiral Purity is a measure of the degree to which a sample of a chiral compound consists of a single enantiomer. It is often expressed as Enantiomeric Excess (ee) , which is defined as the absolute difference between the mole fractions of the two enantiomers. A higher enantiomeric excess indicates a greater proportion of the desired enantiomer and, consequently, a higher chiral purity. The calculation for enantiomeric excess is given by:

ee (%) = |([S] - [R]) / ([S] + [R])| * 100

Where [S] and [R] are the concentrations or peak areas of the (S) and (R) enantiomers, respectively.

Analytical Methodologies for Enantiomeric Excess Determination

The determination of enantiomeric excess for compounds like this compound relies on analytical techniques that can differentiate between the two enantiomers. The most common and reliable methods include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with the use of chiral derivatizing or solvating agents.[1]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers.[2] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[2]

This protocol provides a general guideline for the enantiomeric separation of this compound. Optimization of the mobile phase and other conditions may be necessary to achieve baseline separation.

-

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase or a suitable solvent like isopropanol.

-

Prepare a racemic standard of 3-Acetyl-1-Boc-pyrrolidine at the same concentration to determine the retention times of both the (S) and (R) enantiomers.

-

-

HPLC System and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV/Vis or photodiode array (PDA) detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase is often effective (e.g., Chiralpak® IA, IB, IC, etc.).

-

Mobile Phase: An isocratic mixture of n-Hexane and a polar modifier like Isopropanol (IPA) or Ethanol. A typical starting ratio is 90:10 (v/v) n-Hexane:IPA.[3] This ratio should be optimized to achieve the best separation.

-

Flow Rate: 0.5 - 1.0 mL/min.[2]

-

Column Temperature: 25 °C.[3]

-

UV Detection: Wavelength should be selected where the analyte has sufficient absorbance (e.g., 210 nm).

-

Injection Volume: 5-20 µL.

-

-

Data Analysis:

-

Inject the racemic standard to identify the retention times of the (R) and (S) enantiomers.

-

Inject the sample of this compound.

-

Integrate the peak areas of the two enantiomer peaks in the sample chromatogram.

-

Calculate the enantiomeric excess using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100 [2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess through the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[3] The chiral agent interacts with the enantiomers to form transient diastereomeric complexes (with a CSA) or stable diastereomers (with a CDA), which have different NMR spectra. This allows for the quantification of each enantiomer.

-

Sample Preparation:

-

Accurately weigh the sample of this compound and dissolve it in a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.

-

Add a specific molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol). The ratio of analyte to CSA may need to be optimized to achieve sufficient separation of signals.[3]

-

-

NMR Acquisition:

-

Acquire a proton (1H) NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

Data Analysis:

-

Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.

-

Carefully integrate the areas of these two signals.

-

Calculate the enantiomeric excess based on the ratio of the integrals.

-

Quantitative Data Summary

| Analytical Method | Parameter | (S)-Enantiomer | (R)-Enantiomer | Enantiomeric Excess (ee) | Reference/Note |

| Chiral HPLC | Retention Time | 8.5 min | 10.2 min | >99% | Representative data |

| Chiral HPLC | Peak Area | 99.8% | 0.2% | 99.6% | Representative data |

| 1H NMR with CSA | Chemical Shift | 3.45 ppm | 3.48 ppm | >98% | Representative data |

| Chiral Synthesis | Purity | - | - | >99% | [4] |

Visualizing the Workflow

The following diagrams illustrate the general workflow for the synthesis and subsequent chiral purity analysis of a chiral molecule like this compound.

Caption: General workflow from synthesis to chiral analysis.

The following diagram details the decision-making process for selecting an analytical method for determining enantiomeric excess.

Caption: Decision tree for analytical method selection.

Conclusion

The rigorous determination of chiral purity and enantiomeric excess is a non-negotiable aspect of modern pharmaceutical development. For key chiral intermediates such as this compound, validated analytical methods like Chiral HPLC and Chiral NMR are indispensable. This guide provides the foundational knowledge and adaptable experimental protocols necessary for researchers and scientists to confidently assess the stereochemical integrity of their synthesized compounds, ensuring the quality and safety of next-generation therapeutics.

References

(S)-3-Acetyl-1-Boc-pyrrolidine as a chiral building block in organic synthesis

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

(S)-3-Acetyl-1-Boc-pyrrolidine is a versatile chiral building block of significant interest in organic synthesis, particularly in the development of pharmaceutical agents. Its rigid pyrrolidine scaffold, combined with the stereodefined acetyl group and the Boc-protected amine, offers a unique platform for the construction of complex molecular architectures with high stereochemical control. This guide provides a comprehensive overview of its synthesis, properties, and key applications, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Reference |

| CAS Number | 1374673-89-8 | [1] |

| Molecular Formula | C₁₁H₁₉NO₃ | [2] |

| Molecular Weight | 213.27 g/mol | [2] |

| Appearance | Clear Orangish Yellow Oil | [3] |

| Solubility | Chloroform, Ethyl Acetate | [3] |

| Storage | Refrigerator | [3] |

Synthesis of this compound

Experimental Protocol: Synthesis via Weinreb Amide

Step 1: Formation of the Weinreb Amide

-

To a solution of (S)-1-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent such as HATU (1.1 eq) or EDC (1.1 eq) and HOBt (1.1 eq).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.

-

Stir the solution at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the (S)-tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (Weinreb amide).

Step 2: Grignard Reaction to form the Ketone

-

Dissolve the purified Weinreb amide (1.0 eq) in an anhydrous ethereal solvent such as THF or diethyl ether under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of methylmagnesium bromide (MeMgBr) (1.2-1.5 eq) in THF or diethyl ether dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Key Reactions and Applications

This compound serves as a valuable intermediate for introducing a chiral pyrrolidine moiety into target molecules. The acetyl group provides a handle for various chemical transformations.

a) Wittig Reaction

The ketone functionality of this compound can be converted to an alkene via the Wittig reaction, allowing for carbon chain extension.

General Experimental Protocol: Wittig Olefination

-

Prepare the phosphonium ylide by treating a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF or DMSO under an inert atmosphere.

-

Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).

-

Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography to isolate the desired alkene.

b) Grignard Reaction

The acetyl group can also undergo nucleophilic addition with Grignard reagents to form tertiary alcohols, introducing further stereocenters and functional groups.

General Experimental Protocol: Grignard Addition

-

Dissolve this compound (1.0 eq) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add the desired Grignard reagent (e.g., methylmagnesium bromide) (1.2 eq) to the solution.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the product, wash the organic phase, dry, and concentrate.

-

Purify the resulting tertiary alcohol by column chromatography.

c) Application in the Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors

A significant application of this compound is in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors. Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[4] Inhibitors of Syk are being investigated for the treatment of inflammatory diseases and certain cancers.[5] this compound is a key building block for the synthesis of pyridopyrazine-based Syk inhibitors.[6]

Experimental Workflow: Synthesis of a Pyridopyrazine Syk Inhibitor

Caption: General workflow for the synthesis of a Syk inhibitor.

Spectroscopic Data (Expected)

Expected ¹H NMR (in CDCl₃):

-

~1.45 ppm (s, 9H): Protons of the Boc protecting group.

-

~2.15 ppm (s, 3H): Protons of the acetyl methyl group.

-

1.8-2.2 ppm (m, 2H): Protons on the C4 position of the pyrrolidine ring.

-

3.2-3.8 ppm (m, 5H): Protons on the C2, C3, and C5 positions of the pyrrolidine ring.

Expected ¹³C NMR (in CDCl₃):

-

~28.5 ppm: Carbons of the Boc methyl groups.

-

~28.0 ppm: Carbon of the acetyl methyl group.

-

~25-35 ppm: C4 carbon of the pyrrolidine ring.

-

~45-55 ppm: C2, C3, and C5 carbons of the pyrrolidine ring.

-

~80.0 ppm: Quaternary carbon of the Boc group.

-

~154.0 ppm: Carbonyl carbon of the Boc group.

-

~209.0 ppm: Carbonyl carbon of the acetyl group.

Expected IR (neat):

-

~2975 cm⁻¹: C-H stretching of alkanes.

-

~1700 cm⁻¹: C=O stretching of the ketone.

-

~1690 cm⁻¹: C=O stretching of the carbamate (Boc group).

Signaling Pathway: Syk Activation and Inhibition

Syk kinase is a central node in various immune cell signaling pathways. Its activation is initiated by the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) by Src family kinases.[7] Syk then binds to the phosphorylated ITAMs via its tandem SH2 domains, leading to its own autophosphorylation and activation.[8][9] Activated Syk propagates the signal downstream through various effector molecules, leading to cellular responses such as proliferation, differentiation, and cytokine release.[9] Syk inhibitors, often synthesized using chiral building blocks like this compound, typically act by competing with ATP for the binding site in the kinase domain, thereby preventing the phosphorylation of downstream substrates.[9]

Caption: Simplified Syk signaling pathway and its inhibition.

Conclusion

This compound is a valuable and versatile chiral building block in modern organic synthesis. Its utility in the construction of stereochemically defined molecules, particularly in the context of drug discovery, is well-established. The ability to manipulate the acetyl group through various chemical transformations provides access to a wide range of complex structures. Its application in the synthesis of potent and selective Syk inhibitors highlights its importance in the development of novel therapeutics for inflammatory and autoimmune diseases. Further exploration of the reactivity of this chiral synthon is likely to lead to the discovery of new and innovative synthetic methodologies and the creation of novel bioactive compounds.

References

- 1. (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | C10H17NO4 | CID 1512492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl 3-acetylpyrrolidine-1-carboxylate | C11H19NO3 | CID 25257021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of pyridopyrazine-1,6-diones from 6-hydroxypicolinic acids via a one-pot coupling/cyclization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. PE20151145A1 - PYRIDOPYRAZINES SUBSTITUTED AS SYK INHIBITORS - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of (S)-3-Acetyl-1-Boc-pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for (S)-3-Acetyl-1-Boc-pyrrolidine, a chiral building block utilized in the synthesis of various pharmaceutical compounds. While experimental spectra for this specific molecule are not widely available in public databases, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and analysis of analogous compounds. Detailed experimental protocols for acquiring such data are also provided.

This compound, with the chemical formula C₁₁H₁₉NO₃ and a molecular weight of 213.27 g/mol , is a key intermediate in synthetic organic chemistry.[1] Its structural elucidation is paramount for quality control and reaction monitoring. The following sections detail the expected spectroscopic signatures that are critical for its characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected quantitative data for this compound. These predictions are derived from the analysis of its functional groups and comparison with structurally similar molecules.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5 - 3.2 | m | 4H | CH₂ (Pyrrolidine ring) |

| ~2.9 - 2.7 | m | 1H | CH (at position 3) |

| ~2.1 | s | 3H | CH₃ (Acetyl group) |

| ~2.0 - 1.8 | m | 2H | CH₂ (Pyrrolidine ring) |

| 1.46 | s | 9H | C(CH₃)₃ (Boc group) |

Note: The pyrrolidine ring protons are expected to show complex splitting patterns due to diastereotopicity and coupling between adjacent protons.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~209 | C=O (Acetyl ketone) |

| ~154 | C=O (Boc carbamate) |

| ~79 | C(CH₃)₃ (Boc quaternary carbon) |

| ~50 - 45 | CH₂ (Pyrrolidine ring, N-CH₂) |

| ~48 | CH (at position 3) |

| ~30 - 25 | CH₂ (Pyrrolidine ring) |

| 28.4 | C(CH₃)₃ (Boc methyl groups) |

| ~28 | CH₃ (Acetyl group) |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975, ~2870 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Ketone) |

| ~1690 | Strong | C=O stretch (Boc carbamate) |

| ~1400 | Medium | C-N stretch |

| ~1160 | Strong | C-O stretch (Boc ester) |

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Proposed Fragment Ion |

| 214.1 | [M+H]⁺ |

| 158.1 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |

| 114.1 | [M - Boc + H]⁺ (Loss of the Boc group) |

| 70.1 | [Pyrrolidine ring fragment]⁺ |

| 57.1 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The field frequency should be locked using the deuterium signal from the solvent. The instrument must be tuned and shimmed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).

-

Data Processing: Process both spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

-

Analysis: Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Thin Solid Film Method): Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent such as methylene chloride.

-

Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer.

-

Spectrum Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of about 10 µg/mL.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) and characteristic fragment ions. The fragmentation pattern can provide valuable structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

References

A Technical Guide to (S)-3-Acetyl-1-Boc-pyrrolidine: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Acetyl-1-Boc-pyrrolidine, a chiral heterocyclic compound, has emerged as a valuable building block in medicinal chemistry, particularly in the development of targeted therapeutics. Its unique structural features make it a key intermediate in the synthesis of complex molecules, most notably Spleen Tyrosine Kinase (Syk) inhibitors for the treatment of inflammatory diseases. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis, and its application in the synthesis of bioactive compounds.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers specializing in intermediates for research and development. These suppliers offer the compound in various quantities, typically from milligrams to grams, catering to the needs of both academic and industrial laboratories. When sourcing this reagent, it is crucial to consider the purity and enantiomeric excess, which are critical parameters for its successful application in stereospecific syntheses.

Key suppliers for this compound and its related derivatives include:

-

SRD Pharma[1]

-

Acrotein ChemBio Inc.

-

Simson Pharma Limited

-

Toronto Research Chemicals (a subsidiary of LGC)

-

Fluorochem

-

Atomax Chemicals

-

NovaChemistry

It is recommended to request a Certificate of Analysis (CoA) from the supplier to verify the identity and quality of the compound. A typical CoA would include details on purity (determined by methods such as HPLC or GC), enantiomeric excess (e.e., determined by chiral chromatography), and other physical and spectral data.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical data for this compound is presented in the table below. This information is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| IUPAC Name | tert-butyl (3S)-3-acetylpyrrolidine-1-carboxylate | |

| Synonyms | (S)-tert-Butyl 3-acetylpyrrolidine-1-carboxylate, (3S)-3-Acetyl-1-pyrrolidinecarboxylic Acid 1,1-Dimethylethyl Ester | [1] |

| CAS Number | 1374673-89-8 | [1] |

| Molecular Formula | C₁₁H₁₉NO₃ | [1] |

| Molecular Weight | 213.27 g/mol | [1] |

| Appearance | Colorless to pale yellow oil or solid | |

| Purity | Typically ≥95% (can vary by supplier) | |

| Enantiomeric Excess | Typically ≥97% (can vary by supplier) | |

| Solubility | Soluble in common organic solvents such as dichloromethane and ethyl acetate. | [2] |

| Storage | Recommended to be stored at -20°C for long-term stability. |

Experimental Protocols

Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through a multi-step sequence starting from commercially available chiral precursors. Two common strategies involve either the oxidation of a corresponding secondary alcohol or the addition of a methyl organometallic reagent to a nitrile.

Method 1: Oxidation of (S)-1-Boc-3-(1-hydroxyethyl)pyrrolidine

This method involves the preparation of the precursor alcohol followed by its oxidation to the desired ketone.

-

Step 1: Synthesis of (S)-1-Boc-3-cyanopyrrolidine. This intermediate can be synthesized from (S)-1-Boc-3-hydroxypyrrolidine through a two-step process involving mesylation followed by nucleophilic substitution with cyanide.

-

Step 2: Synthesis of (S)-1-Boc-3-(1-hydroxyethyl)pyrrolidine. The cyano group is converted to the corresponding methyl ketone via a Grignard reaction with methylmagnesium bromide, which upon acidic workup yields the ketone. Subsequent reduction of the ketone with a mild reducing agent like sodium borohydride affords the chiral alcohol.

-

Step 3: Oxidation to this compound. The secondary alcohol is then oxidized to the target ketone using a variety of oxidizing agents. A common and mild method is the Swern oxidation or the use of Dess-Martin periodinane (DMP).

Detailed Protocol for Oxidation using Dess-Martin Periodinane:

-

To a solution of (S)-1-Boc-3-(1-hydroxyethyl)pyrrolidine (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 equivalents) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir the biphasic mixture vigorously for 30 minutes.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.

Method 2: Grignard Reaction with (S)-1-Boc-3-cyanopyrrolidine

This is a more direct approach to introduce the acetyl group.

Detailed Protocol:

-

Dissolve (S)-1-Boc-3-cyanopyrrolidine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of methylmagnesium bromide (1.2 to 1.5 equivalents) in THF or diethyl ether dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Application in the Synthesis of a Spleen Tyrosine Kinase (Syk) Inhibitor

This compound is a key building block for the synthesis of pyridopyrazine-based Syk inhibitors.[1] The following is a representative experimental protocol for a key step in such a synthesis.

Formation of a Pyrrolidinyl-Substituted Pyridopyrazine Core:

-

To a solution of a suitable di-halogenated pyridopyrazine core (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add this compound (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).

-

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours under an inert atmosphere.

-

Monitor the progress of the reaction by LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired N-Boc protected pyridopyrazine intermediate.

-

The Boc protecting group can then be removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the free amine, which can be further functionalized.

Role in Drug Discovery and Medicinal Chemistry

The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties, including good aqueous solubility and metabolic stability. The introduction of an acetyl group at the 3-position of the pyrrolidine ring in this compound provides a key handle for further chemical modifications. The ketone functionality can be used to introduce a variety of substituents or to form different heterocyclic systems.

The stereochemistry at the 3-position is often crucial for the biological activity of the final drug candidate. The (S)-configuration of this building block allows for the synthesis of enantiomerically pure compounds, which is a critical requirement in modern drug development to ensure target selectivity and minimize off-target effects.

In the context of Syk inhibitors, the acetylpyrrolidine moiety often interacts with specific residues in the kinase's active site, contributing to the overall binding affinity and selectivity of the inhibitor. The development of potent and selective Syk inhibitors is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases, as well as certain types of cancer.

Conclusion

This compound is a commercially available and synthetically accessible chiral building block with significant applications in drug discovery. Its use as a key intermediate in the synthesis of Spleen Tyrosine Kinase inhibitors highlights its importance in the development of novel therapeutics. The detailed experimental protocols provided in this guide offer a practical resource for researchers and scientists working in the field of medicinal chemistry and drug development. The continued exploration of the synthetic utility of this and related chiral pyrrolidines is expected to lead to the discovery of new and improved therapeutic agents.

References

The Cornerstone of Chiral Synthesis: An In-depth Technical Guide to (S)-3-Acetyl-1-Boc-pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The stereochemistry of substituents on this five-membered ring is often critical for biological activity and selectivity.[1] This technical guide provides a comprehensive overview of the stereochemistry, synthesis, characterization, and paramount importance of (S)-3-Acetyl-1-Boc-pyrrolidine , a valuable chiral building block in modern drug discovery.

Stereochemistry and Structural Features

This compound is a chiral molecule characterized by a pyrrolidine ring substituted at the 3-position with an acetyl group. The stereogenic center at the C-3 position dictates the (S)-configuration, which is crucial for its specific interactions with biological targets in the synthesis of enantiomerically pure pharmaceuticals. The nitrogen atom of the pyrrolidine ring is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that enhances stability and allows for controlled reactions at other sites of the molecule.

The presence of the acetyl group, a ketone functionality, provides a versatile handle for a variety of chemical transformations, including nucleophilic additions, reductions, and carbon-carbon bond-forming reactions, further expanding its utility as a synthetic intermediate.

Enantioselective Synthesis of this compound

The enantioselective synthesis of this compound is paramount to ensure the stereochemical integrity of the final active pharmaceutical ingredient (API). While a single definitive protocol is not extensively documented, a highly plausible and efficient three-step synthetic pathway can be constructed from the readily available chiral precursor, (S)-3-hydroxypyrrolidine. This pathway involves N-protection, oxidation, and subsequent acetylation.

Synthetic Pathway Overview:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of (S)-1-Boc-3-hydroxypyrrolidine

This step involves the protection of the secondary amine of (S)-3-hydroxypyrrolidine with a Boc group.

-

Reaction: (S)-3-hydroxypyrrolidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), often in the presence of a base like triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) to neutralize the acid formed during the reaction.[3]

-

Detailed Protocol:

-

Dissolve (S)-3-hydroxypyrrolidine (1.0 eq) in DCM (10 volumes).

-

Add triethylamine (1.2 eq) to the solution and cool to 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM (2 volumes).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-Boc-3-hydroxypyrrolidine.

-

Step 2: Oxidation of (S)-1-Boc-3-hydroxypyrrolidine to 1-Boc-3-pyrrolidinone

The secondary alcohol is oxidized to a ketone using a mild oxidizing agent to avoid over-oxidation or side reactions.

-

Reaction: Dess-Martin periodinane (DMP) is a commonly used reagent for this transformation, providing high yields under mild conditions.[4]

-

Detailed Protocol:

-

Dissolve (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in dry DCM (10 volumes) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Add Dess-Martin periodinane (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir vigorously until the two layers become clear.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-Boc-3-pyrrolidinone.

-

Step 3: Grignard Reaction of 1-Boc-3-pyrrolidinone to this compound

The final step involves the stereoselective addition of a methyl group to the ketone. It is important to note that this step introduces a new chiral center, and controlling the stereochemistry is critical. However, for the synthesis of this compound from a chiral precursor, the stereochemistry at the 3-position is already set. The addition of the Grignard reagent will lead to a tertiary alcohol, which is then oxidized to the desired ketone. A more direct approach would be the reaction with an acetylide anion followed by hydration, or the use of a different acetylating agent. For the purpose of this guide, we will detail a standard Grignard reaction followed by oxidation.

-

Reaction: 1-Boc-3-pyrrolidinone is reacted with methylmagnesium bromide (MeMgBr) in an ethereal solvent like THF or diethyl ether.[5] This is followed by an oxidation step.

-

Detailed Protocol (Two-step from ketone):

-

Grignard Addition:

-

Dissolve 1-Boc-3-pyrrolidinone (1.0 eq) in dry THF (10 volumes) under an inert atmosphere and cool to -78 °C.

-

Slowly add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether).

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude tertiary alcohol.

-

-

Oxidation:

-

Dissolve the crude alcohol in DCM (10 volumes) and cool to 0 °C.

-

Add Dess-Martin periodinane (1.5 eq) and stir at room temperature for 2-3 hours.

-

Work-up the reaction as described in Step 2 to yield this compound.

-

-

Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the Boc group (a singlet around 1.4 ppm for the 9 protons), the pyrrolidine ring protons (complex multiplets in the range of 1.8-3.8 ppm), and the acetyl methyl group (a singlet around 2.1 ppm).[6][7][8][9] |

| ¹³C NMR | Signals for the Boc carbonyl carbon (around 154 ppm), the Boc quaternary carbon (around 80 ppm), the Boc methyl carbons (around 28 ppm), the pyrrolidine ring carbons, and the acetyl carbonyl carbon (around 208 ppm) and methyl carbon (around 25 ppm).[6][7][8] |

| HPLC | Chiral HPLC is essential to determine the enantiomeric excess (e.e.) of the final product, using a suitable chiral stationary phase. |

| Mass Spectrometry | To confirm the molecular weight of the compound. |

Importance in Drug Development

The pyrrolidine scaffold is a cornerstone in the design of a vast array of therapeutic agents due to its favorable physicochemical properties, including aqueous solubility and metabolic stability.[1] The introduction of a chiral acetyl group at the 3-position of the N-Boc-pyrrolidine ring provides a key intermediate for the synthesis of complex molecules with specific stereochemical requirements.

Logical Relationship of Chiral Pyrrolidines in Drug Discovery:

Caption: The central role of chiral pyrrolidines in producing effective and safe drugs.

While specific drugs directly synthesized from this compound are not prominently featured in publicly available literature, its structural motifs are present in various classes of bioactive molecules. Its potential applications include:

-

Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Modulators: The pyrrolidine ring is a key component of varenicline, a partial agonist of the α4β2 nAChR used for smoking cessation.[10][11] Analogs of varenicline with modifications on the pyrrolidine ring could be explored using this compound to investigate structure-activity relationships.

-

Development of Enzyme Inhibitors: The ketone functionality can be elaborated to introduce pharmacophores that interact with the active sites of enzymes, such as proteases, kinases, and polymerases.

-

Scaffold for Combinatorial Chemistry: The versatility of the acetyl group allows for the creation of diverse libraries of pyrrolidine-based compounds for high-throughput screening in drug discovery campaigns.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 4. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. jst-ud.vn [jst-ud.vn]

- 8. benchchem.com [benchchem.com]

- 9. N-Boc-3-pyrrolidinone(101385-93-7) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. medscape.com [medscape.com]

The Strategic Role of (S)-3-Acetyl-1-Boc-pyrrolidine in Drug Discovery: A Technical Guide to Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, featured in over 20 FDA-approved drugs. Its prevalence underscores its importance as a privileged structure in the design of novel therapeutics. Among the myriad of pyrrolidine-based building blocks, (S)-3-Acetyl-1-Boc-pyrrolidine stands out as a critical starting material for the synthesis of potent and selective kinase inhibitors, particularly for Spleen Tyrosine Kinase (Syk), a key target in inflammatory diseases. This technical guide provides an in-depth exploration of the synthesis, derivatives, and therapeutic applications stemming from this versatile chiral molecule.

Core Structure and Synthetic Utility

This compound possesses a unique combination of a chiral pyrrolidine ring, a reactive acetyl group at the C3 position, and a Boc-protected amine. This specific arrangement offers synthetic chemists a versatile platform for generating a diverse range of derivatives and analogs. The Boc protecting group ensures controlled reactivity at the nitrogen atom, while the acetyl group provides a handle for various chemical transformations, including condensations and cyclizations, to build more complex heterocyclic systems.

Application in the Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors

A significant application of this compound is in the synthesis of pyridopyrazine compounds, which have emerged as a novel class of potent Syk inhibitors.[1] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of immune cells. Dysregulation of Syk activity is implicated in various inflammatory and autoimmune disorders, making it an attractive therapeutic target.

The synthesis of these inhibitors typically involves the condensation of this compound with a substituted aminopyrazine derivative, followed by cyclization to form the pyridopyrazine core. This key transformation leverages the reactivity of the acetyl group to construct the fused ring system. Subsequent modifications to the pyrrolidine ring and other positions of the pyridopyrazine scaffold have led to the development of highly potent and selective Syk inhibitors.

Signaling Pathway of Syk Inhibition

The inhibition of Syk blocks the downstream signaling cascade initiated by the activation of various immune receptors, such as the B-cell receptor (BCR) and Fc receptors. This interruption of the signaling pathway ultimately leads to the suppression of inflammatory responses.

Syk Signaling Pathway and Point of Inhibition.

Quantitative Data: Structure-Activity Relationship (SAR) of Syk Inhibitors

The development of Syk inhibitors derived from this compound has been guided by extensive structure-activity relationship (SAR) studies. These studies have systematically explored the impact of various substituents on the potency and selectivity of the compounds. While specific IC50 values for derivatives directly synthesized from this compound are proprietary and often found within patent literature, published research on analogous pyrrolidine-containing kinase inhibitors provides valuable insights.

For instance, studies on structurally related pyrrolidine-based inhibitors have demonstrated that modifications at the pyrrolidine ring can significantly impact biological activity. The stereochemistry at the C3 position, as dictated by the (S)-configuration of the starting material, is often crucial for optimal binding to the kinase active site.

| Compound Class | Target Kinase | Key Structural Features | IC50 Range (nM) |

| Pyridopyrazines | Syk | (S)-3-pyrrolidinyl moiety | Potent inhibition (specific values proprietary) |

| Pyrrolopyrimidines | BTK | Varied substitutions on pyrrolidine | 0.7 - 50 |

| Pyrrolidine Amides | NAAA | Lipophilic substituents | Micromolar potency |

Note: The data presented is a summary from various sources on related pyrrolidine derivatives to illustrate general SAR trends.

Experimental Protocols

The following sections provide detailed methodologies for key experimental transformations involving this compound and its analogs. These protocols are based on established synthetic procedures in medicinal chemistry.

General Workflow for the Synthesis of Pyridopyrazine Syk Inhibitors

The synthesis of pyridopyrazine Syk inhibitors from this compound generally follows a multi-step sequence. The initial key step involves the formation of an enaminone intermediate, which then undergoes cyclization.

General synthetic workflow for pyridopyrazine Syk inhibitors.

Detailed Experimental Protocol: Synthesis of a Pyridopyrazine Intermediate

Step 1: Formation of the Enaminone Intermediate

To a solution of this compound (1.0 eq) in a suitable solvent such as toluene or DMF, is added a substituted aminopyrazine derivative (1.0-1.2 eq). The reaction mixture may be heated under reflux, often with a catalytic amount of a dehydrating agent like p-toluenesulfonic acid, to facilitate the condensation reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the crude product is isolated by filtration or extraction. Purification is typically achieved by column chromatography on silica gel.

Step 2: Cyclization to the Pyridopyrazine Core

The enaminone intermediate from Step 1 is dissolved in a high-boiling point solvent such as diphenyl ether or Dowtherm A. The solution is heated to a high temperature (typically 200-250 °C) to induce intramolecular cyclization. The reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of a non-polar solvent like hexane. The solid product is collected by filtration, washed, and dried to afford the pyridopyrazine core structure.

Step 3: Boc-Deprotection and Further Functionalization

The Boc protecting group on the pyrrolidine nitrogen can be removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an appropriate solvent. The resulting free amine can then be further functionalized through various reactions such as acylation, alkylation, or sulfonylation to generate a library of analogs for SAR studies.

Conclusion

This compound is a valuable and versatile chiral building block in drug discovery. Its strategic use in the synthesis of Syk inhibitors highlights the importance of this scaffold in generating potent and selective therapeutics for inflammatory and autoimmune diseases. The synthetic methodologies and SAR insights discussed in this guide provide a foundation for researchers and drug development professionals to design and synthesize novel pyrrolidine-based drug candidates with improved pharmacological profiles. The continued exploration of derivatives and analogs of this core structure holds significant promise for the development of next-generation kinase inhibitors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (S)-3-Acetyl-1-Boc-pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Acetyl-1-Boc-pyrrolidine is a versatile chiral building block in medicinal chemistry, particularly for the synthesis of potent and selective kinase inhibitors. Its stereochemically defined pyrrolidine scaffold allows for precise three-dimensional interactions with the target kinase, enhancing binding affinity and specificity. This document provides detailed application notes and experimental protocols for the synthesis of various kinase inhibitors, including those targeting Spleen Tyrosine Kinase (Syk), Glycogen Synthase Kinase 3β (GSK-3β), and Extracellular Signal-regulated Kinase (ERK), using this compound as a key starting material.

Introduction to this compound in Kinase Inhibitor Synthesis

The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs and clinical candidates due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for creating structurally diverse molecules.[1][2] The sp3-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, which is crucial for achieving high-affinity and selective interactions with the complex binding sites of protein kinases.[1]

This compound, with its defined stereochemistry and reactive acetyl group, is an ideal starting material for introducing a key pharmacophore that can be elaborated into various functionalities to target different kinase families. The Boc-protecting group ensures stability during initial synthetic transformations and can be readily removed under acidic conditions to allow for further derivatization of the pyrrolidine nitrogen.

Synthesis of a Spleen Tyrosine Kinase (Syk) Inhibitor

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. Dysregulation of Syk activity is implicated in inflammatory diseases and certain cancers, making it an attractive therapeutic target. This compound is a key reagent in the synthesis of pyridopyrazine-based Syk inhibitors.

Experimental Workflow: Synthesis of a Syk Inhibitor

Caption: General workflow for the synthesis of a Syk inhibitor.

Protocol 2.1: Synthesis of (S)-1-Boc-3-(1-aminoethyl)pyrrolidine

This protocol describes the reductive amination of the acetyl group to an amine.

Materials:

-

This compound

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in methanol, add ammonium acetate (10 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Protocol 2.2: Synthesis of the Final Syk Inhibitor

This protocol describes the coupling of the amine with a pyridopyrazine core.

Materials:

-

(S)-1-Boc-3-(1-aminoethyl)pyrrolidine

-

Substituted chloropyridopyrazine (e.g., 2-chloro-6-phenyl-pyrido[2,3-b]pyrazine)

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of (S)-1-Boc-3-(1-aminoethyl)pyrrolidine (1.2 eq) and the substituted chloropyridopyrazine (1.0 eq) in DMF, add DIPEA (3.0 eq).

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Cool the reaction to room temperature and partition between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude Boc-protected inhibitor by column chromatography (silica gel, hexane/ethyl acetate gradient).

-

Dissolve the purified intermediate in dichloromethane.

-

Add trifluoroacetic acid (10 eq) and stir at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final Syk inhibitor.

Quantitative Data for Syk Inhibitors

| Compound ID | Target Kinase | IC₅₀ (nM) | Yield (%) | Reference |

| Syk Inhibitor 1 | Syk | 15 | 45 | Fictional, representative |

| Syk Inhibitor 2 | Syk | 28 | 52 | Fictional, representative |

| R406 (Fostamatinib) | Syk | 41 | - | [3] |

Synthesis of a Glycogen Synthase Kinase 3β (GSK-3β) Inhibitor

GSK-3β is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is linked to neurodegenerative diseases, bipolar disorder, and diabetes.

Experimental Workflow: Synthesis of a GSK-3β Inhibitor

Caption: General workflow for synthesizing a GSK-3β inhibitor.

Protocol 3.1: Synthesis of a GSK-3β Inhibitor

This protocol outlines a plausible synthetic route.

Materials:

-

This compound

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH)

-

Tetrahydrofuran (THF)

-

Aromatic amine (e.g., 4-amino-N-(pyridin-2-yl)benzamide)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Horner-Wadsworth-Emmons Reaction: To a suspension of NaH (1.2 eq) in dry THF at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise. Stir for 30 minutes, then add a solution of this compound (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir overnight. Quench with water and extract with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the α,β-unsaturated ester.

-

Michael Addition and Cyclization: The crude α,β-unsaturated ester is dissolved in a suitable solvent like ethanol with the aromatic amine (1.1 eq) and heated to reflux to facilitate both the Michael addition and subsequent cyclization to form the heterocyclic core.

-

Boc Deprotection: The resulting intermediate is dissolved in DCM, and TFA (10 eq) is added. The mixture is stirred at room temperature for 2 hours and then concentrated to yield the final GSK-3β inhibitor.

Quantitative Data for GSK-3β Inhibitors

| Compound ID | Target Kinase | IC₅₀ (nM) | Yield (%) | Reference |

| GSK-3β Inhibitor 1 | GSK-3β | 70 | 65 | Fictional, representative |

| Tideglusib | GSK-3β | 60 | - | [4] |

| CHIR-99021 | GSK-3β | 6.7 | - | Fictional, representative |

Synthesis of an Extracellular Signal-regulated Kinase (ERK) Inhibitor

ERK is a key protein kinase in the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival. ERK inhibitors are being investigated as cancer therapeutics.

Experimental Workflow: Synthesis of an ERK Inhibitor

Caption: General workflow for synthesizing an ERK inhibitor.

Protocol 4.1: Synthesis of an ERK Inhibitor

This protocol outlines a plausible synthetic route.

Materials:

-

(S)-1-Boc-3-(1-aminoethyl)pyrrolidine (from Protocol 2.1)

-

A suitable carboxylic acid-containing heterocyclic core (e.g., 5-chloro-1H-indole-2-carboxylic acid)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Amide Coupling: To a solution of the carboxylic acid (1.0 eq), (S)-1-Boc-3-(1-aminoethyl)pyrrolidine (1.1 eq), and HATU (1.2 eq) in DMF, add DIPEA (3.0 eq). Stir the mixture at room temperature overnight. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography.

-

Boc Deprotection: Dissolve the purified intermediate in DCM and add TFA (10 eq). Stir at room temperature for 2 hours and then concentrate to yield the final ERK inhibitor.

Quantitative Data for ERK Inhibitors

| Compound ID | Target Kinase | IC₅₀ (nM) | Yield (%) | Reference |

| ERK Inhibitor 1 | ERK1/2 | 25 | 58 | Fictional, representative |

| Ulixertinib (BVD-523) | ERK1/2 | <1 | - | [1] |

| SCH772984 | ERK1/2 | 1 | - | [5] |

Signaling Pathways

GSK-3β Signaling Pathway

Caption: Simplified GSK-3β signaling pathway.

ERK (MAPK) Signaling Pathway

Caption: The canonical ERK/MAPK signaling cascade.[6]

PI3K/Akt Signaling Pathway

Caption: The PI3K/Akt signaling pathway.[7][8]

Conclusion

This compound is a valuable and versatile chiral starting material for the synthesis of a wide range of kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to design and synthesize novel drug candidates targeting various kinases implicated in human diseases. The modular nature of the synthetic routes allows for the facile generation of compound libraries for structure-activity relationship (SAR) studies, ultimately contributing to the development of more effective and selective therapeutics.

References

- 1. iris.unipa.it [iris.unipa.it]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wittig-Horner Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]